Tetradecyl sulfide

CAS No.: 35599-83-8

Cat. No.: VC3712051

Molecular Formula: C28H58S

Molecular Weight: 426.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35599-83-8 |

|---|---|

| Molecular Formula | C28H58S |

| Molecular Weight | 426.8 g/mol |

| IUPAC Name | 1-tetradecylsulfanyltetradecane |

| Standard InChI | InChI=1S/C28H58S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 |

| Standard InChI Key | OCTONCPZMJYQLP-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCCCCSCCCCCCCCCCCCCC |

| Canonical SMILES | CCCCCCCCCCCCCCSCCCCCCCCCCCCCC |

Introduction

Chemical Identity and Structure

Molecular Properties

Tetradecyl sulfide possesses distinct chemical identifiers that differentiate it from similar compounds:

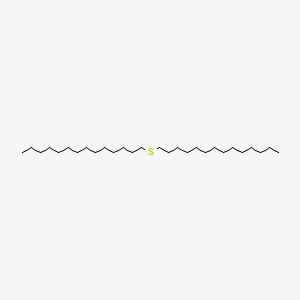

The molecular structure of tetradecyl sulfide consists of a central sulfur atom bonded to two tetradecyl (C14H29-) chains. Each hydrocarbon chain contains fourteen carbon atoms arranged in a linear fashion, creating a symmetric molecule with the sulfur atom at its center .

Structural Characteristics

The compound features a central thioether linkage (C-S-C) connecting two long hydrocarbon chains. This structure gives tetradecyl sulfide its distinctive chemical and physical properties. The symmetrical arrangement of the hydrocarbon chains around the sulfur atom contributes to its physical characteristics and reactivity patterns .

The tetradecyl chains provide significant hydrophobicity to the molecule, while the sulfur atom introduces a slight polarity, giving the compound its unique solubility profile and potential for interaction with various chemical species.

Physical and Chemical Properties

Physical State and Appearance

Tetradecyl sulfide typically appears as a solid compound at room temperature. Available commercial samples are generally supplied with a high purity level, typically ≥97%, making it suitable for research and specialized industrial applications .

Solubility and Stability

Due to its molecular structure featuring two long hydrocarbon chains, tetradecyl sulfide exhibits limited solubility in water but is soluble in various organic solvents, particularly non-polar or moderately polar solvents. This property aligns with its classification as a lipophilic compound.

The compound demonstrates reasonable stability under standard laboratory conditions but may be susceptible to oxidation when exposed to strong oxidizing agents. Like other organosulfur compounds, it may gradually degrade when exposed to air, heat, or light for prolonged periods.

Applications and Uses

Research Applications

Tetradecyl sulfide serves as an organic building block in chemical synthesis, particularly in the development of more complex organosulfur compounds. Its well-defined structure and properties make it valuable for controlled chemical reactions and structure-activity relationship studies .

The compound may find applications in:

-

Synthesis of more complex sulfur-containing organic compounds

-

Development of specialty chemicals

-

Structure-activity relationship studies of sulfur compounds

-

Model systems for studying thioether chemistry

Comparison with Related Compounds

Distinction from Sodium Tetradecyl Sulfate

It is important to distinguish tetradecyl sulfide from sodium tetradecyl sulfate (STS), which appears more frequently in literature. While they share the "tetradecyl" component in their names, they represent fundamentally different compound classes with distinct properties and applications .

| Property | Tetradecyl Sulfide | Sodium Tetradecyl Sulfate |

|---|---|---|

| Molecular Formula | C28H58S | C14H29NaSO4 |

| Molecular Weight | 426.83 g/mol | 316.44 g/mol |

| Functional Group | Thioether (C-S-C) | Sulfate ester (R-OSO3-Na+) |

| Water Solubility | Low (lipophilic) | High (surfactant properties) |

| Primary Uses | Organic synthesis building block | FDA-approved treatment for varicose veins, surfactant |

| Chemical Character | Neutral compound | Anionic surfactant |

Unlike tetradecyl sulfide, sodium tetradecyl sulfate is an anionic surfactant with FDA approval for medical applications, particularly in the treatment of varicose veins and related conditions. STS also demonstrates efficacy in treating various other medical conditions, including telangiectasias, hemangioma, pyogenic granuloma, and other vascular anomalies .

Research Limitations and Future Directions

Current Research Limitations

The available scientific literature on tetradecyl sulfide appears limited, as evidenced by the sparse information in the search results. This represents a significant research gap, particularly regarding:

-

Detailed physicochemical properties

-

Comprehensive toxicological profiles

-

Specialized applications in various industries

-

Structure-activity relationships in biological systems

Future Research Directions

Future research on tetradecyl sulfide could beneficially explore:

-

Systematic characterization of its physical and chemical properties

-

Evaluation of potential applications in specialty chemical formulations

-

Development of improved synthetic pathways with higher yields and purity

-

Comparative studies with other organosulfur compounds to establish structure-activity relationships

-

Environmental fate and ecotoxicological assessment

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume